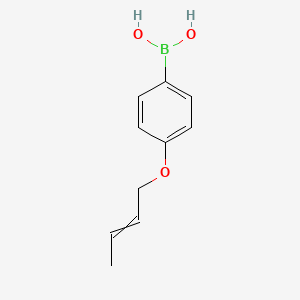

4-(But-2-en-1-yloxy)phenylboronic acid

Description

4-(But-2-en-1-yloxy)phenylboronic acid (IUPAC name: [4-[(E)-but-2-enoxy]phenyl]boronic acid) is a boronic acid derivative featuring a phenyl ring substituted with a but-2-en-1-yloxy group at the para position. Its molecular formula is C₁₀H₁₃BO₃, with a molecular weight of 196.03 g/mol (calculated from its formula). The compound’s structure includes a conjugated alkene moiety in the butenyloxy substituent, which may enhance its reactivity in cross-coupling reactions or influence its electronic properties in materials science applications .

The compound is synthesized via Suzuki-Miyaura coupling, a common method for aryl boronic acids, as evidenced by analogous syntheses of structurally related phenylboronic acids (e.g., 4-biphenylboronic acid and 4-(methanesulfonyl)phenylboronic acid) .

Properties

Molecular Formula |

C10H13BO3 |

|---|---|

Molecular Weight |

192.02 g/mol |

IUPAC Name |

(4-but-2-enoxyphenyl)boronic acid |

InChI |

InChI=1S/C10H13BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2-7,12-13H,8H2,1H3 |

InChI Key |

OVGCUCIIUMMWEJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC=CC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(but-2-en-1-yloxy)phenyl]boronic acid typically involves the reaction of 4-bromophenol with but-2-en-1-ol in the presence of a base to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for [4-(but-2-en-1-yloxy)phenyl]boronic acid are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[4-(but-2-en-1-yloxy)phenyl]boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phenolic derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Corresponding alcohols.

Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.

Scientific Research Applications

[4-(but-2-en-1-yloxy)phenyl]boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(but-2-en-1-yloxy)phenyl]boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The molecular pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Phenylboronic Acid Derivatives

Structural and Functional Group Variations

The reactivity, solubility, and applications of phenylboronic acids are heavily influenced by their substituents. Below is a comparative analysis of key analogues:

Market and Industrial Relevance

- 4-(Isopropylthio)phenylboronic acid is commercially significant, with detailed market analyses predicting growth in research and pharmaceutical applications .

- (4-(Benzyloxy)phenyl)boronic acid is widely used in drug synthesis, with established protocols for coupling with heterocycles (e.g., indoles and pyridines) .

Key Research Findings and Data

Table 1: Thermal and Physical Properties of Selected Analogues

Biological Activity

4-(But-2-en-1-yloxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and cellular interactions. This article explores its biological activity, structure-activity relationships, and relevant case studies, supported by data tables and research findings.

Structure and Properties

The compound features a phenylboronic acid core modified with a butenoxy substituent at the para position. This structural modification influences its reactivity and biological properties compared to other phenylboronic acids.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(But-2-en-1-yloxy)phenylboronic acid | Contains butenoxy group | Potential for selective reactions in medicinal chemistry |

| 4-(Hydroxy)phenylboronic acid | Hydroxyl instead of butenoxy | More polar; used extensively in medicinal chemistry |

| 4-(Methoxy)phenylboronic acid | Methoxy substituent | Greater stability; used in various organic reactions |

| 4-(Fluorophenyl)boronic acid | Fluorine substituent | Enhanced electronic properties; useful in electronics |

Antiproliferative Effects

Research has indicated that phenylboronic acids, including derivatives like 4-(But-2-en-1-yloxy)phenylboronic acid, exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the antiproliferative potential of several phenylboronic acid derivatives, revealing a structure-activity relationship (SAR) where specific modifications enhanced activity against ovarian cancer cell lines (A2780) .

- Key Findings :

The mechanism by which 4-(But-2-en-1-yloxy)phenylboronic acid exerts its effects is believed to involve:

- Cell Cycle Arrest : Induction of G2/M phase arrest linked to p21 accumulation.

- Apoptosis Induction : Increased caspase activity leading to programmed cell death .

Study on Cellular Uptake

A recent study investigated the cellular uptake of boronic acid-functionalized micelles, demonstrating that the presence of boronic acid ligands significantly enhances cellular uptake through specific interactions with cellular transporters . This finding suggests that compounds like 4-(But-2-en-1-yloxy)phenylboronic acid could be effectively utilized in drug delivery systems.

Gene Silencing Applications

Another case study highlighted the effectiveness of boronic acid-modified micelles in delivering siRNA for gene silencing. The results showed a substantial reduction in target protein levels within cells treated with these micelles, indicating potential applications in targeted therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.